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molecular formula C14H11ClN4O B8519977 3-(3-Amino-5-methyl-benzo[1,2,4]triazin-7-yl)-4-chloro-phenol CAS No. 867331-09-7

3-(3-Amino-5-methyl-benzo[1,2,4]triazin-7-yl)-4-chloro-phenol

Cat. No. B8519977
M. Wt: 286.71 g/mol
InChI Key: WGOCYFJXNFKHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456176B2

Procedure details

7-(2-chloro-5-methoxy-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine (0.158 g, 0.527 mmol, 1 equiv) was diluted with 10 mL DCM and chilled to 0° C. using an ice bath. A 1.0 M solution of BBr3 in DCM (3.16 mL, 3.16 mmol, 6.0 equiv) was then added in one portion resulting in a dark reaction mixture. The reaction was allowed to come to ambient temperature and stirred for 3.5 hours, then quenched by carefully pouring onto a saturated solution of sodium bicarbonate followed by sonication for 3-5 minutes. Additional DCM was added and this mixture was washed with sodium bicarbonate followed by brine. The organic phase was separated, dried over sodium sulfate (Na2SO4), filtered and evaporated to dryness. Solids were then diluted with minimum amount of ethyl acetate and precipitated out with hexanes. Product was filtered off and dried to yield a yellow solid (0.110 g, 73% yield). MS (ESI+): m/z 287.1, LC retention time: 2.46 min.
Quantity
0.158 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.16 mL
Type
solvent
Reaction Step Two
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[C:10]1[CH:20]=[C:19]([CH3:21])[C:13]2[N:14]=[C:15]([NH2:18])[N:16]=[N:17][C:12]=2[CH:11]=1.B(Br)(Br)Br>C(Cl)Cl>[NH2:18][C:15]1[N:16]=[N:17][C:12]2[CH:11]=[C:10]([C:3]3[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=3[Cl:1])[CH:20]=[C:19]([CH3:21])[C:13]=2[N:14]=1

Inputs

Step One
Name
Quantity
0.158 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)C1=CC2=C(N=C(N=N2)N)C(=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3.16 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a dark reaction mixture
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by carefully pouring onto a saturated solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
followed by sonication for 3-5 minutes
Duration
4 (± 1) min
ADDITION
Type
ADDITION
Details
Additional DCM was added
WASH
Type
WASH
Details
this mixture was washed with sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Solids were then diluted with minimum amount of ethyl acetate
CUSTOM
Type
CUSTOM
Details
precipitated out with hexanes
FILTRATION
Type
FILTRATION
Details
Product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC=1N=NC2=C(N1)C(=CC(=C2)C=2C=C(C=CC2Cl)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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